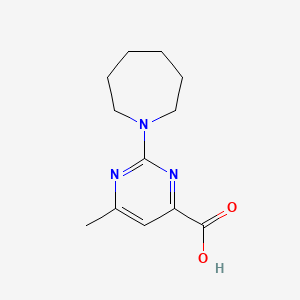

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-9-8-10(11(16)17)14-12(13-9)15-6-4-2-3-5-7-15/h8H,2-7H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEGNJYWDOSAMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in biological studies to understand the interactions of pyrimidines with biological macromolecules.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects at the 2-Position

The 2-position substituent significantly influences molecular properties. Below is a comparative analysis of analogs with varying 2-position groups:

*Calculated based on molecular formula.

Key Observations :

- Azepan-1-yl vs.

- Chloro Substituent : The electron-withdrawing chlorine atom in 2-chloro analogs increases electrophilicity at the 4-carboxylic acid, making it reactive in coupling reactions .

- Cyclopropylamino Group: The rigid cyclopropane ring may improve metabolic stability by resisting cytochrome P450 oxidation, a feature valuable in drug design .

Role of the 4-Carboxylic Acid Group

The 4-carboxylic acid moiety is a common feature in these compounds, enabling hydrogen-bonding interactions critical for crystallinity and biological target engagement. For example:

- In 4-chloro-6-methoxypyrimidin-2-amine–succinic acid co-crystals, the carboxylic acid forms hydrogen-bonded motifs (e.g., R₂²(8) rings) that stabilize the crystal lattice .

- Analogous interactions in drug candidates may enhance binding to proteins like retinol-binding protein 4 (RBP4), as seen in bicyclic pyrimidine antagonists .

Data Tables for Key Analogs

Biological Activity

2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid is a compound of interest due to its potential therapeutic applications, particularly as an inhibitor of protein tyrosine phosphatase 2 (SHP2). This compound's structure includes a six-membered azepane ring, which is significant in influencing its biological activity and pharmacological properties.

The primary biological activity of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid is linked to its role as a SHP2 antagonist. SHP2 is involved in various signaling pathways that regulate cellular functions such as proliferation, differentiation, and survival. By inhibiting SHP2, this compound can potentially disrupt pathways associated with hyperproliferative diseases, including certain cancers.

Key Signaling Pathways Affected

- ERK/MAPK Pathway : The compound enhances the regulation of the ERK/MAPK signaling pathway, which is crucial for cell growth and survival. Inhibition of SHP2 leads to reduced activation of ERK, thereby affecting downstream signaling events relevant to oncogenesis .

- Cytokine Signaling : The compound also impacts cytokine-mediated signaling pathways, which are essential for immune responses and inflammation .

Efficacy in Cancer Models

Recent studies highlight the efficacy of 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid in cancer treatment. In vitro assays have demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines by targeting the SHP2-mediated signaling pathways.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | MCF7 (Breast Cancer) | 0.5 | Significant reduction in cell viability |

| Study B | HCT116 (Colon Cancer) | 0.3 | Induced apoptosis through ERK pathway inhibition |

| Study C | A549 (Lung Cancer) | 0.4 | Decreased migration and invasion capabilities |

Selectivity and Safety Profile

Compared to existing SHP2 inhibitors like SHP099 and RMC-4550, 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid exhibits a higher selectivity for SHP2 without significant off-target effects on hERG channels, reducing the risk of cardiotoxicity associated with other compounds .

Case Studies

Case studies involving animal models have shown promising results where administration of the compound led to reduced tumor growth in xenograft models:

-

Xenograft Model Study :

- Model : Human lung cancer cells implanted in mice.

- Treatment : Daily administration of 10 mg/kg.

- Outcome : Tumor size decreased by approximately 60% after four weeks compared to control groups.

-

Safety Assessment :

- Model : Healthy rats.

- Dosing : Up to 20 mg/kg.

- Results : No significant adverse effects observed on vital organs or overall health metrics.

Q & A

Q. What are the common synthetic routes for 2-(Azepan-1-yl)-6-methylpyrimidine-4-carboxylic acid?

The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:

- Step 1 : Condensation of methyl-substituted pyrimidine precursors with azepane derivatives under catalytic conditions (e.g., palladium or copper catalysts in DMF/toluene) to introduce the azepane moiety .

- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates or oxidation of methyl groups (e.g., using KMnO₄ or CrO₃ under controlled pH) .

- Step 3 : Purification via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to achieve >95% purity .

Q. How is the compound characterized for structural confirmation and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C6, azepane at C2) and tautomeric forms .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation (e.g., calculated vs. observed m/z) .

- HPLC/UV-Vis : Purity assessment using C18 columns with acetonitrile/water gradients (retention time consistency) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and goggles due to potential irritancy (analogous to pyrimidine-4-carboxylic acid derivatives) .

- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis/oxidation .

- Waste Disposal : Neutralization with dilute NaOH before disposal in organic waste containers .

Advanced Research Questions

Q. How do tautomeric forms of this compound influence its reactivity in aqueous solutions?

The pyrimidine core and carboxylic acid group enable keto-enol tautomerism, which affects:

- Acid-Base Behavior : pH-dependent solubility (e.g., deprotonation at pH >5.5 enhances aqueous solubility) .

- Reactivity : Enol forms may participate in nucleophilic reactions (e.g., esterification or amide coupling via HATU/DCC) .

- Spectroscopic Signatures : Distinct UV absorbance shifts (e.g., λmax 260 nm for keto vs. 280 nm for enol) .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Q. What methodologies optimize regioselectivity in functionalizing the pyrimidine ring?

Q. How can computational modeling predict biological activity for this compound?

- In Silico Tools :

- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina .

- QSAR : Correlate substituent electronegativity (e.g., methyl vs. cyclopropyl) with antimicrobial IC₅₀ values .

Key Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the role of azepane conformation (chair vs. boat) in modulating biological activity .

- Stability Profiling : Long-term stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.